BenchChemオンラインストアへようこそ!

1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one

Medicinal Chemistry Chemical Procurement Building Block Verification

Achieve unparalleled regioselectivity in your medicinal chemistry campaign. This minimally substituted scaffold provides the definitive pyrazole-imidazolidinone hinge for SAR, with the critical N-methyl group eliminating tautomeric variability and preventing unwanted nucleophilic side reactions during derivatization. As the core of the CRF1 antagonist Emicerfont (GW876008), this 95% purity building block is primed for direct elaboration, streamlining the synthesis of focused libraries and N-substituted (pyrazolylcarbonyl)imidazolidinones without the need for pyrazole protection.

Molecular Formula C7H10N4O
Molecular Weight 166.18 g/mol
Cat. No. B14040004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one
Molecular FormulaC7H10N4O
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)N2CCNC2=O
InChIInChI=1S/C7H10N4O/c1-10-4-2-6(9-10)11-5-3-8-7(11)12/h2,4H,3,5H2,1H3,(H,8,12)
InChIKeyZYVWBSUQBNHQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-pyrazol-3-yl)imidazolidin-2-one – CAS 2098032-41-6: Core Scaffold Procurement for Pyrazole-Imidazolidinone Hybrid Derivatives


1-(1-Methyl-1H-pyrazol-3-yl)imidazolidin-2-one (CAS 2098032-41-6; molecular formula C7H10N4O; molecular weight 166.18) is a heterocyclic hybrid compound comprising a 1-methylpyrazole moiety linked directly to an imidazolidin-2-one ring . The compound serves as a core structural scaffold within the pyrazole-imidazolidinone chemical space, a class that has been broadly implicated in the development of enzyme inhibitors [1] and receptor antagonists [2]. Unlike more elaborated clinical candidates bearing extensive peripheral substitution, this compound represents the minimally substituted junction point of the two pharmacophoric heterocycles, making it a strategic procurement target for structure-activity relationship (SAR) exploration and as a synthetic building block.

Why 1-(1-Methyl-1H-pyrazol-3-yl)imidazolidin-2-one Cannot Be Interchanged with Non-Methylated Pyrazolyl-Imidazolidinone Analogs


Substitution of 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one with non-methylated pyrazolyl analogs such as 1-(1H-pyrazol-3-yl)imidazolidin-2-one (CAS 785834-47-1) [1] or 1-(1H-pyrazol-4-yl)imidazolidin-2-one (CAS 1437433-72-1) introduces fundamental differences in both synthetic accessibility and physicochemical properties. The presence of the N-methyl group eliminates the tautomeric hydrogen on the pyrazole nitrogen, thereby altering the compound's hydrogen-bond donor/acceptor profile and preventing acid-base equilibria at physiological pH ranges . This structural feature directly impacts downstream reaction selectivity in further derivatization: non-methylated analogs present a nucleophilic NH site susceptible to competing alkylation or acylation during scaffold elaboration, whereas the target compound's protected N-methyl position enforces regiospecific functionalization at alternative ring positions . Consequently, generic substitution undermines both the chemical consistency of the building block and the predictive reliability of subsequent SAR studies.

Quantitative Evidence Guide: Comparative Differentiation of 1-(1-Methyl-1H-pyrazol-3-yl)imidazolidin-2-one vs. Analogs and Advanced Derivatives


Precise Chemical Identity via CAS Registry: Differentiating the Target Scaffold from Emicerfont and Non-Methylated Analogs

The target compound 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one (CAS 2098032-41-6) is chemically distinct from the advanced clinical candidate Emicerfont (CAS 786701-13-1) and the non-methylated analog 1-(1H-pyrazol-3-yl)imidazolidin-2-one (CAS 785834-47-1) [1]. While Emicerfont incorporates the target compound's core pyrazolyl-imidazolidinone motif, its molecular architecture includes an extensive fused pyrrolopyridine and substituted phenyl system absent in the target scaffold. Similarly, the non-methylated analog differs by exactly one methyl group (-CH3, Δm/z = 14.02) and one hydrogen atom, resulting in a molecular weight of 152.15 versus 166.18 for the target compound. This mass difference is unequivocally resolvable by LC-MS and constitutes a definitive identity verification parameter.

Medicinal Chemistry Chemical Procurement Building Block Verification

N-Methylation as a Determinant of Chemical Behavior: Eliminating Tautomeric Ambiguity in the Pyrazole-Imidazolidinone Series

The target compound contains an N-methyl group on the pyrazole ring, in contrast to the NH-containing analog 1-(1H-pyrazol-3-yl)imidazolidin-2-one [1]. In pyrazole systems, the unsubstituted NH can engage in annular tautomerism, with reported pKa values for related pyrazoles ranging from approximately 2.5 to 14 depending on substitution pattern and solvent environment [2][3]. This tautomeric equilibrium introduces a protonation state that varies with pH and can participate in hydrogen bonding as both donor and acceptor. The N-methyl group on the target compound eliminates this tautomeric exchange, resulting in a single, defined chemical species with predictable solubility and reactivity profiles across all pH ranges. While specific pKa data for the target compound are not available in the public domain, the structural modification from NH to N-CH3 is well-established in medicinal chemistry as a strategy to modulate lipophilicity (calculated ΔlogP ≈ +0.5) and metabolic stability .

Physical Organic Chemistry Scaffold Optimization Synthetic Reliability

Strategic Scaffold for Derivatization: Protected Pyrazole Nitrogen Enables Regiospecific Functionalization

The target compound contains a fully substituted pyrazole N1 position (methyl group) and an unsubstituted imidazolidin-2-one NH. This substitution pattern creates a defined hierarchy of nucleophilic sites for further derivatization. In contrast, 1-(1H-pyrazol-3-yl)imidazolidin-2-one [1] presents two competing NH sites—one on the pyrazole ring and one on the imidazolidinone ring—each with differing nucleophilicity and pKa. Alkylation or acylation of the non-methylated analog under standard conditions (e.g., NaH/DMF with alkyl halides, or HATU-mediated amide coupling) yields statistical mixtures of N-alkylated regioisomers unless protecting group strategies are employed. The target compound's pre-installed N-methyl group on the pyrazole ring eliminates this competition, directing electrophilic attack exclusively to the imidazolidinone nitrogen or to pyrazole C4/C5 positions depending on reaction conditions. This regiochemical control is documented in patents describing the synthesis of substituted (pyrazolylcarbonyl)imidazolidinones, where the pyrazole N-methylation state dictates the functionalization outcome [2].

Synthetic Chemistry Building Block Utility Regioselective Derivatization

Vendor Purity Specifications: Baseline Quality Metric for Procurement Decision-Making

Commercial availability of 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one includes documented purity specifications from established suppliers. WuXi AppTec lists the compound at 95% purity , a benchmark for research-grade building blocks. This purity level is comparable to that reported for the structurally related CRF1 antagonist Emicerfont (98.03% purity from commercial vendors) , which represents a more advanced and significantly more costly clinical candidate. For the non-methylated analog 1-(1H-pyrazol-3-yl)imidazolidin-2-one, specific purity data from authoritative databases are not publicly disclosed, limiting procurement transparency [1]. The 95% purity specification provides a verifiable quality baseline for the target compound that enables direct vendor comparison and informed sourcing decisions.

Chemical Procurement Quality Control Vendor Comparison

Optimal Research and Procurement Applications for 1-(1-Methyl-1H-pyrazol-3-yl)imidazolidin-2-one


SAR Studies of Pyrazole-Imidazolidinone Based Kinase or CYP Inhibitor Scaffolds

Given its role as a core structural element in bioactive molecules targeting enzymes like CYP17 and kinase families [1], the target compound serves as an ideal minimal scaffold for systematic SAR exploration. The defined N-methyl substitution provides a fixed reference point from which to evaluate the effects of additional substitutions on the imidazolidinone nitrogen or pyrazole C4/C5 positions without the confounding variable of pyrazole NH tautomerism.

Synthesis of Advanced Intermediates for CRF1 Receptor Antagonist Development

The compound constitutes the core heterocyclic junction found in Emicerfont (GW876008), a CRF1 receptor antagonist with an IC50 of 66 nM [2]. Procurement of this scaffold enables the construction of focused libraries of Emicerfont analogs, allowing medicinal chemistry teams to explore modifications around the central pyrazolyl-imidazolidinone hinge while minimizing the synthetic burden associated with constructing this heterocyclic system de novo.

Regiospecific Functionalization Workflows Requiring Pre-Protected Pyrazole Nitrogen

For chemists developing synthetic routes to N-substituted (pyrazolylcarbonyl)imidazolidinones [3], the target compound offers a strategic advantage: the pyrazole N1 position is already blocked with a methyl group, eliminating the need for a protection step. This enables direct acylation, alkylation, or sulfonylation at the imidazolidinone nitrogen with high regioselectivity, streamlining multi-step synthetic sequences and improving overall process efficiency.

Building Block Procurement for High-Throughput Screening (HTS) Library Synthesis

The combination of a defined CAS number (2098032-41-6) and documented commercial purity specifications (95%) makes this compound suitable for inclusion in automated HTS library production workflows. The ability to verify identity via exact mass (MW 166.18) and procure material with consistent quality metrics supports reproducible parallel synthesis efforts aimed at discovering novel bioactive molecules within the pyrazole-imidazolidinone chemical space.

Quote Request

Request a Quote for 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.